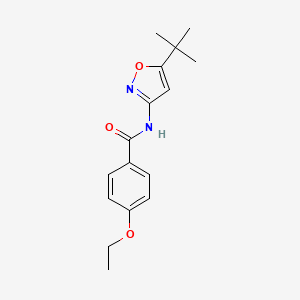![molecular formula C21H23NO3 B5124653 8-[4-(4-ethoxyphenoxy)butoxy]quinoline](/img/structure/B5124653.png)
8-[4-(4-ethoxyphenoxy)butoxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[4-(4-ethoxyphenoxy)butoxy]quinoline, also known as E-3174, is a quinoline derivative that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of angiotensin-converting enzyme (ACE) and has been shown to have a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
8-[4-(4-ethoxyphenoxy)butoxy]quinoline has been extensively studied for its potential applications in scientific research. As a selective inhibitor of ACE, this compound has been shown to have a variety of effects on the cardiovascular system, including reducing blood pressure and improving cardiac function. Additionally, this compound has been investigated for its potential to inhibit tumor growth and metastasis in cancer research.
Mecanismo De Acción
The mechanism of action of 8-[4-(4-ethoxyphenoxy)butoxy]quinoline involves its ability to selectively inhibit ACE, which is an enzyme that converts angiotensin I to angiotensin II. By inhibiting ACE, this compound reduces the production of angiotensin II, which is a potent vasoconstrictor. This leads to a decrease in blood pressure and an improvement in cardiac function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to reduce blood pressure and improve cardiac function, this compound has been reported to have anti-inflammatory and anti-oxidant effects. Additionally, this compound has been shown to inhibit tumor growth and metastasis in cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-[4-(4-ethoxyphenoxy)butoxy]quinoline in lab experiments is its selectivity for ACE inhibition. This allows researchers to specifically target the renin-angiotensin system and study its effects on the cardiovascular system. However, one limitation of using this compound is its potential for off-target effects, as it may also inhibit other enzymes in addition to ACE.
Direcciones Futuras
There are several future directions for research on 8-[4-(4-ethoxyphenoxy)butoxy]quinoline. One area of interest is the potential for this compound to be used as a therapeutic agent for cardiovascular disease and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other physiological systems. Finally, the development of new synthesis methods for this compound may lead to improved yields and greater accessibility for researchers.
Métodos De Síntesis
The synthesis of 8-[4-(4-ethoxyphenoxy)butoxy]quinoline involves the reaction of 8-hydroxyquinoline with 4-(4-ethoxyphenoxy)butyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been reported in several scientific publications and has been successfully used to produce this compound in large quantities for research purposes.
Propiedades
IUPAC Name |
8-[4-(4-ethoxyphenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-2-23-18-10-12-19(13-11-18)24-15-3-4-16-25-20-9-5-7-17-8-6-14-22-21(17)20/h5-14H,2-4,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUCVCBFQIOHGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone hydrobromide](/img/structure/B5124586.png)
![methyl 3-(2-chloro-4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5124590.png)

![N~2~-(4-ethylphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5124598.png)
![1-[4-(isopropylthio)butoxy]-2-methoxybenzene](/img/structure/B5124602.png)

![6-(2-butoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5124625.png)
![ethyl N-[(diethoxyphosphoryl)methyl]-beta-alaninate](/img/structure/B5124634.png)
![1,5-dichloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5124642.png)
![N~1~-allyl-N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide](/img/structure/B5124646.png)
![2-{[3-(2-furylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B5124649.png)
![2-(2-fluorophenyl)-5-methyl-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5124661.png)

